1-Cyclohexylthymine
Description
1-Cyclohexylethan-1-amine (IUPAC name), also referred to as 1-cyclohexylethylamine or s-1-cyclohexylethanamine, is a chiral cyclohexyl-substituted amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its structure consists of a cyclohexane ring bonded to an ethylamine group, conferring both lipophilic and basic properties. The compound is utilized in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to its stereochemical versatility .
Key identifiers include:
- CAS Number: 5325951 (PubChem CID)
- SMILES: CC(N)C1CCCCC1
- Synonym: Chembl19424 .
Properties
CAS No. |
21031-74-3 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-cyclohexyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,14,15) |
InChI Key |
KMKDOEBFMRRNPY-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CCCCC2 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCCCC2 |
Other CAS No. |
21031-74-3 |
Synonyms |
1-cyclohexylthymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- 1-Cyclohexylethan-1-amine differs from cyclohexylamine by the addition of an ethyl group, enhancing steric bulk and lipophilicity .
- N-Methylcyclohexylamine introduces a methyl group on the nitrogen, reducing nucleophilicity compared to primary amines like cyclohexylamine .
- Dicyclohexylamine exhibits significant steric hindrance, making it less reactive in nucleophilic substitutions but useful in phase-transfer catalysis .
Reactivity and Chemical Behavior
Basicity and Nucleophilicity
- Cyclohexylamine (pKa ~10.6) is a strong base, reacting violently with oxidizing agents (e.g., peroxides) and acids, releasing flammable hydrogen gas .
- 1-Cyclohexylethan-1-amine has reduced basicity (pKa ~9.8) due to the electron-donating ethyl group, making it less reactive toward strong acids .
- Dicyclohexylamine (pKa ~11.0) is highly basic but sterically hindered, limiting its participation in SN2 reactions .
Stability and Compatibility
- Cyclohexylamine is incompatible with isocyanates, epoxides, and metals like aluminum and zinc, causing corrosive reactions .
- 1-Cyclohexylethan-1-amine shares similar incompatibilities but is less prone to oxidation due to its saturated cyclohexyl group .
- 2-(1-Cyclohexenyl)ethylamine contains a reactive double bond, making it susceptible to electrophilic addition and polymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
